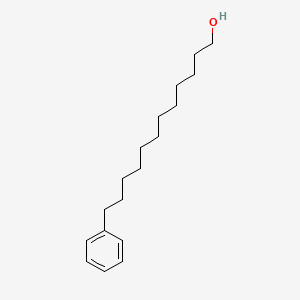

12-Phenyldodecan-1-ol

Description

Conceptual Framework and Historical Context of Long-Chain Phenylalkanols

The study of long-chain phenylalkanols is rooted in the foundational principles of organic chemistry, which began to systematize in the 19th century with breakthroughs like the Wöhler synthesis and the concept of chemical structure. wikipedia.org These compounds, characterized by a phenyl group attached to a long aliphatic alcohol chain, represent a class of molecules with distinct dual character: a nonpolar, hydrophobic alkyl chain and a polar, hydrophilic alcohol functional group, with the additional electronic and structural features of the aromatic phenyl ring.

Historically, the synthesis of such bifunctional molecules has been driven by the broader advancement of organic synthesis. Early methods, such as the Friedel-Crafts reactions developed in the late 19th century, provided pathways to attach alkyl chains to aromatic rings, a key step in forming the basic skeleton of phenylalkanes which can then be functionalized. masterorganicchemistry.com The subsequent development of a vast array of reactions for introducing and modifying functional groups, including the conversion of functional groups to alcohols, allowed for the targeted synthesis of specific phenylalkanols. pressbooks.pubmsuniv.ac.in The evolution of synthetic strategies, from early linear syntheses to modern convergent approaches, has enabled chemists to construct increasingly complex molecules, with long-chain phenylalkanols serving as valuable intermediates or target molecules in their own right. nih.gov The drive to create long-chain structures was also prominent in other areas, such as peptide synthesis, which spurred the development of powerful coupling agents and strategies applicable across organic chemistry. capes.gov.bracs.org

Conceptually, long-chain phenylalkanols are understood as molecules whose properties are governed by the interplay of their constituent parts. The long alkyl chain confers lipophilicity, influencing solubility and interactions with nonpolar environments like lipid membranes. acs.orgnih.gov The terminal alcohol group provides a site for hydrogen bonding and further chemical modification, such as esterification. capes.gov.brresearchgate.net The phenyl group contributes to the molecule's rigidity and electronic properties and can participate in aromatic substitution reactions. masterorganicchemistry.com This combination of features makes them interesting subjects in physical organic chemistry, particularly in studies of molecular self-assembly, and as building blocks in supramolecular chemistry.

Significance of 12-Phenyldodecan-1-ol within Contemporary Organic Chemistry

Within the broader class of long-chain phenylalkanols, this compound holds significance primarily as a specialized synthetic intermediate and a model compound for physicochemical studies. Its structure, featuring a C12 alkyl chain, places it firmly in the category of fatty alcohols, which are known components of biological systems and industrial materials. rsc.orgresearchgate.net The presence of the terminal phenyl group distinguishes it from simple fatty alcohols, imparting unique properties that are exploited in various research contexts.

In medicinal chemistry, this compound serves as a key precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the synthesis of 2-oxoamide inhibitors of cytosolic phospholipase A2, enzymes implicated in inflammatory processes. acs.org It has also been listed as a reactant in the synthesis of 2-oxy-benzoxazinone derivatives, which have been investigated for the treatment of obesity. google.com The lipophilic nature of the dodecyl chain combined with the reactivity of the terminal alcohol makes it a versatile building block for creating analogues of natural products or novel chemical entities for biological screening. google.com

Furthermore, the defined structure of this compound makes it a useful compound in materials science and analytical chemistry. Long-chain phenylalkanols, in general, are studied for their chromatographic behavior, and understanding how molecules like this compound interact with stationary phases helps in the development of new separation technologies. nih.gov The interplay between the hydrophobic chain and the polar/aromatic functionalities governs its retention characteristics, providing insights into separation mechanisms. nih.govgoogle.com

Overview of Key Research Areas and Methodological Frameworks in this compound Investigations

Research involving this compound and related long-chain phenylalkanols is generally concentrated in the areas of organic synthesis, medicinal chemistry, and physical organic chemistry. The methodological frameworks employed are characteristic of modern chemical research, integrating synthesis, purification, and advanced analytical techniques for structural elucidation and property measurement.

Key Research Areas:

Synthetic Methodology: A primary focus is the development of efficient and selective methods for synthesizing this compound and using it to build more complex structures. This includes the reduction of corresponding carboxylic acids or esters, such as methyl 12-phenyldodecanoate, to yield the alcohol. acs.org Research in this area also explores reactions of the alcohol functional group, such as oxidation to aldehydes or esterification, to create new chemical entities. capes.gov.bracs.org

Medicinal Chemistry: As a building block, this compound is used in the synthesis of target molecules for biological evaluation. acs.orggoogle.com The research involves multi-step syntheses where the phenylalkanol is incorporated into a larger molecular framework designed to interact with specific biological targets like enzymes.

Physical and Analytical Chemistry: The distinct amphiphilic nature of long-chain phenylalkanols makes them subjects for studies on intermolecular interactions and chromatographic behavior. Researchers investigate how factors like alkyl chain length and mobile phase composition affect the retention of these compounds on different chromatographic columns, providing fundamental data for improving separation science. nih.gov

Methodological Frameworks:

The investigation of this compound relies on a suite of standard and advanced methodologies:

Data Collection & Analysis: Research follows systematic procedures for collecting and analyzing data. scribbr.comlitmaps.com This can involve qualitative analysis of reaction outcomes or quantitative analysis of yields and purity. youtube.comyoutube.com

Synthesis and Purification: Syntheses are typically performed using standard organic chemistry techniques. pressbooks.pub Purification is critical and is commonly achieved by column chromatography or recrystallization, with the purity assessed by chromatographic and spectroscopic methods.

Structural and Analytical Characterization: The identity and structure of this compound and its derivatives are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. acs.org

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and provides information about the fragmentation pattern of the compound.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH) group. capes.gov.br

Computational Chemistry: Methods like Density Functional Theory (DFT) are sometimes employed to simulate molecular geometries and explain observed selectivity and reactivity in reactions involving phenylalkanols. nih.govgoogle.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key physical and analytical data reported for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀O | acs.org |

| Molecular Weight | 262.43 g/mol | acs.org |

| Appearance | White solid | acs.org |

| Melting Point | 42–44 °C | acs.org |

| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 7.39–7.21 (m, 5H, Ph), 3.71 (t, 2H, J = 6.6 Hz, CH₂OH), 2.68 (t, 2H, J = 7.4 Hz, PhCH₂), 2.56 (bs, 1H, OH), 1.70–1.58 (m, 4H), 1.45–1.24 (m, 16H) | acs.org |

| ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | 142.9, 128.4, 128.2, 125.5, 63.1, 36.0, 32.8, 31.5, 29.6, 29.5, 29.4, 29.3, 25.7 | acs.org |

Table 2: Precursors and Synthetic Derivatives of this compound

This table lists compounds that are direct precursors to or are synthesized from this compound, highlighting its role as a synthetic intermediate.

| Compound Name | Role | Research Context | Reference |

| Methyl 12-phenyldodecanoate | Precursor | Reduced to form this compound | acs.org |

| 12-Phenyldodecanal | Derivative | Formed by oxidation of this compound | acs.org |

| 2-Oxoamides | Final Product | Synthesized using intermediates derived from this compound | acs.org |

| 2-Oxy-benzoxazinone derivatives | Final Product | Synthesized using this compound as a reactant | google.com |

Structure

3D Structure

Properties

CAS No. |

88336-80-5 |

|---|---|

Molecular Formula |

C18H30O |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

12-phenyldodecan-1-ol |

InChI |

InChI=1S/C18H30O/c19-17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16,19H,1-8,10,13-14,17H2 |

InChI Key |

DXFKBQGRBJLAPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCCCO |

Origin of Product |

United States |

Elucidation of Chemical Transformations and Reactivity of 12 Phenyldodecan 1 Ol

Derivatization Reactions and Functional Group Interconversions of the Hydroxyl Moiety

The primary alcohol group of 12-phenyldodecan-1-ol is a key site for a variety of chemical modifications, including esterification, etherification, oxidation, and deoxygenation. These reactions allow for the conversion of the hydroxyl group into other functional groups, enabling the synthesis of a diverse range of derivatives. libretexts.org

Esterification is a fundamental reaction for derivatizing alcohols like this compound. byjus.com This process typically involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. byjus.commedcraveonline.commedcraveonline.com For instance, the reaction of this compound with benzoyl chloride in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding benzoate (B1203000) ester. rsc.org Another important esterification is the formation of methanesulfonates (mesylates). This is achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base, a common strategy for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions.

Etherification, the formation of an ether linkage, is another significant derivatization. While specific examples for this compound are less commonly detailed in readily available literature, general methods such as the Williamson ether synthesis could be applied. This would involve converting the alcohol to its alkoxide and reacting it with an alkyl halide.

The following table summarizes common esterification and etherification reactions applicable to this compound:

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acid Chloride, Base | Ester |

| Esterification | Acid Anhydride, Base | Ester |

| Mesylation | Methanesulfonyl Chloride, Base | Methanesulfonate (B1217627) |

| Etherification | Alkyl Halide, Base | Ether |

This table illustrates general derivatization reactions for primary alcohols.

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. pressbooks.pub For example, the use of Dess-Martin periodinane in a solvent like dichloromethane (B109758) is a well-established method for the mild oxidation of primary alcohols to aldehydes. escholarship.org Stronger oxidizing agents, such as pyridinium (B92312) chlorochromate, can also be employed for this transformation. google.com Further oxidation of the resulting aldehyde would yield 12-phenyldodecanoic acid.

Conversely, deoxygenation reactions aim to remove the hydroxyl group. Phosphorus compounds are often utilized for these transformations. mit.edu For instance, certain nontrigonal σ3-P compounds can activate the alcohol, facilitating C–O bond cleavage. mit.edu This can lead to deoxygenative fluorination when combined with a fluoride (B91410) source, converting the alcohol directly to an alkyl fluoride. mit.edu

A summary of oxidation and deoxygenation reactions is presented in the table below:

| Reaction Type | Reagents | Product Functional Group |

| Mild Oxidation | Dess-Martin Periodinane | Aldehyde |

| Oxidation | Pyridinium Chlorochromate | Aldehyde |

| Deoxyfluorination | Nontrigonal σ3-P compound, Fluoride source | Alkyl Fluoride |

This table provides examples of oxidation and deoxygenation reactions for primary alcohols.

Esterification and Etherification Reactions of this compound (e.g., methanesulfonate formation)

Reactions Pertaining to the Aromatic Ring and Alkyl Chain of this compound

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions, a common pathway for functionalizing aromatic compounds. libretexts.orglibretexts.orgbyjus.com These reactions involve the substitution of a hydrogen atom on the benzene (B151609) ring with an electrophile. byjus.com The long alkyl chain attached to the ring acts as an activating group, directing incoming electrophiles primarily to the ortho and para positions. Examples of such reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation or acylation. libretexts.orglibretexts.org

Mechanistic Insights into the Reactivity of this compound

The reactivity of this compound and its derivatives can sometimes lead to unusual transformations. For example, the reactions of α-alkoxyphosphonium salts, which can be formed from the corresponding alcohol, provide interesting mechanistic pathways. The interaction of tricoordinate phosphorus compounds with alcohols can lead to the formation of hydridoalkoxyphosphoranes through an O–H oxidative addition. mit.edu These intermediates can then access alkoxyphosphonium species, which are key to deoxygenative reactions. mit.edu The stability and subsequent reaction pathways of these phosphorus-containing intermediates are influenced by the substituents on the phosphorus atom. mit.edu

Another area of mechanistic interest is the Schmidt reaction of organic azides, which can be initiated by sulfonium (B1226848) ions. nii.ac.jp While not a direct reaction of this compound, the principles can be applied to its azide (B81097) derivative, 12-azidododecan-1-ol. This reaction proceeds through the formation of an iminium cation intermediate, which can undergo further transformations. nii.ac.jp

Exploration of Chemoselective and Regioselective Transformations of this compound

Chemoselectivity and regioselectivity are crucial considerations in the synthesis of complex molecules from multifunctional starting materials like this compound. Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a molecule containing both a hydroxyl group and a less reactive functional group, a mild oxidizing agent could selectively oxidize the alcohol to an aldehyde.

Regioselectivity, the control of reaction at a particular position, is particularly relevant for reactions on the aromatic ring. As mentioned, the alkyl substituent directs electrophilic substitution to the ortho and para positions. nsf.gov The ratio of ortho to para products can sometimes be influenced by the reaction conditions and the nature of the electrophile.

Strategic Applications of 12 Phenyldodecan 1 Ol As a Synthetic Building Block and Precursor

Role in the Construction of Complex Organic Molecules

The synthesis of complex organic molecules is a cornerstone of modern chemistry, crucial for the development of pharmaceuticals, agrochemicals, and new materials. solubilityofthings.com 12-Phenyldodecan-1-ol provides a valuable scaffold in this endeavor. Its long dodecyl chain can be functionalized, while the phenyl group can participate in various aromatic substitution reactions. The terminal hydroxyl group is a key site for transformations, including oxidation, esterification, and etherification, allowing for the attachment of other molecular fragments.

One notable application is in the synthesis of molecules with potential biological activity. For instance, (2S,3R)-2-amino-1-phenyldodecan-3-ol has been synthesized, demonstrating the utility of related structures as chiral building blocks for creating enantiopure anti-β-amino alcohols. ull.es While this specific example does not start from this compound, it highlights the potential of the phenyldodecanol framework in constructing complex, stereochemically defined molecules. The general strategy involves the sequential addition of functional groups to build up molecular complexity, a process where a precursor like this compound could be highly effective. ull.eslumenlearning.com

Furthermore, the long alkyl chain of this compound can influence the physical properties, such as solubility and crystallinity, of the final complex molecule. This is particularly relevant in the design of molecules for materials science or for biological applications where lipophilicity is a key parameter. The compound has also been used as a starting material in the preparation of 2-oxy-benzoxazine derivatives, indicating its role in the synthesis of heterocyclic compounds. google.com

Utilization in the Synthesis of Functionalized Polymers and Advanced Materials

The unique structure of this compound makes it a valuable monomer or functionalizing agent in polymer chemistry for creating advanced materials with tailored properties.

Functionalized Polymers: The terminal hydroxyl group can be converted into a polymerizable moiety, such as an acrylate (B77674) or methacrylate, allowing it to be incorporated into polymer chains via various polymerization techniques. The long phenylalkyl side chain can impart specific properties to the resulting polymer, such as hydrophobicity, thermal stability, and altered mechanical properties. Enzyme-catalyzed reactions, a green alternative to conventional methods, can be employed to functionalize polymers using alcohols, highlighting a potential route for incorporating this compound into polymer structures under mild conditions. nih.gov The development of new end-functionalization techniques in polymer synthesis further expands the possibilities for creating novel materials. ehime-u.ac.jp

Advanced Materials: In the realm of materials science, the ability to create materials with specific properties is crucial. solubilityofthings.com this compound can be used to create amphiphilic molecules, which are essential for the formation of micelles, vesicles, and other nanostructures. Its ethoxylated derivatives, for example, have been studied for their surfactant properties and their ability to form stable emulsions, which is relevant in various industrial applications. justia.com

A significant application lies in the development of polyfunctional monolayers. The long alkyl chain provides the necessary length and flexibility for the molecules to pack efficiently on a surface, while the phenyl and hydroxyl groups offer sites for further chemical modification. This allows for the creation of surfaces with specific chemical functionalities, which can be used in sensors, electronic devices, and biocompatible coatings.

Contribution to the Development of New Reagents and Reaction Methodologies

This compound and its derivatives can serve as substrates or precursors in the development of new synthetic methods and reagents. The presence of both a hydroxyl group and a phenyl ring allows for the exploration of a wide range of chemical transformations.

For example, deoxygenative transformations of alcohols are fundamental reactions in organic synthesis. mit.edu this compound can be used as a model substrate to test the efficacy of new reagents and catalysts designed for such reactions. Studies on deoxygenative fluorination, for instance, have utilized similar long-chain alcohols to develop new methods for C-F bond formation. mit.edu

Furthermore, the phenyl group can be functionalized to create novel ligands for catalysis or new building blocks for organic synthesis. Friedel-Crafts reactions involving long-chain alkylbenzenes, such as 1-phenyldodecane (the parent hydrocarbon of this compound), have been studied to understand regioselectivity and catalyst performance. nsf.gov Such studies are crucial for developing predictable and efficient synthetic methodologies. The development of reagents for introducing specific functional groups is an active area of research, and molecules like this compound can be valuable starting points for creating new chemical tools. medchemexpress.comfu-berlin.de

Applications in Surface Chemistry and Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular films formed on solid surfaces, offering a powerful method for tailoring surface properties at the molecular level. ethz.chscirp.org this compound is an excellent candidate for forming SAMs due to its structure. The hydroxyl group can be modified to an appropriate anchor group, such as a thiol or phosphonic acid, which can bind strongly to specific substrates like gold or metal oxides. ethz.chbeilstein-journals.org

Once anchored, the long dodecyl chain promotes van der Waals interactions between adjacent molecules, leading to the formation of a densely packed and well-ordered monolayer. The terminal phenyl group is then exposed at the surface of the monolayer, defining its chemical and physical properties.

Key Features and Applications of SAMs from this compound Derivatives:

Surface Modification: SAMs derived from this compound can be used to control surface energy, wettability, and adhesion. The aromatic surface presented by the phenyl groups can influence interactions with other molecules and materials.

Biocompatible Interfaces: By further functionalizing the phenyl ring, it is possible to attach biomolecules, such as peptides or DNA, to create biocompatible surfaces for medical implants or biosensors. scirp.org

Nanofabrication: SAMs can act as ultrathin resist layers in lithography, enabling the fabrication of nanoscale patterns on surfaces.

Electronic Devices: The electrical properties of SAMs are of great interest for applications in molecular electronics. The orientation and packing of the molecules in the monolayer can affect charge transport across the film. arizona.edu

The ability to form well-defined monolayers makes this compound and its derivatives valuable tools in surface science and nanotechnology. beilstein-journals.orgnih.gov The modular approach to synthesizing functionalized molecules for self-assembly allows for the creation of a wide library of surface-modifying agents based on this versatile building block. ethz.ch

Biosynthesis, Natural Occurrence, and Ecological Relevance of Phenylalkanols Including 12 Phenyldodecan 1 Ol

Identification and Isolation from Biological and Environmental Samples

The identification of long-chain phenylalkanols in biological and environmental matrices typically involves sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for separating and identifying volatile and semi-volatile organic compounds from complex mixtures, such as plant essential oils or environmental samples.

While direct evidence for the natural occurrence of 12-phenyldodecan-1-ol in plant volatile profiles is not prominently documented in scientific literature, related compounds have been identified. For instance, studies on the chemical composition of various plants have revealed the presence of other phenyl derivatives and long-chain alcohols. In an analysis of the volatile constituents of Conyza dioscoridis, various phenylated and aliphatic hydrocarbons were identified, showcasing the plant's capacity to produce complex aromatic compounds ekb.eg. Similarly, the essential oil of Landolphia owariensis leaves was found to contain 1-dodecanol, a C12 alcohol, among its major components ekb.eg. The presence of such related compounds suggests that the fundamental biochemical pathways for synthesizing long-chain phenylalkanols could exist in certain plant species.

The table below summarizes examples of related compounds identified in plant species, highlighting the analytical methods used.

| Compound | Plant Species | Analytical Method |

| Phenylated Hydrocarbons | Conyza dioscoridis | GC-MS |

| 1-Dodecanol | Landolphia owariensis | GC-MS |

| Phytol | Leucaena leucocephala | GC-MS |

| 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | Leucaena leucocephala | GC-MS |

This table presents examples of long-chain alcohols and phenylated compounds found in plants, as direct identification of this compound from plant sources is not widely reported.

Postulated Biosynthetic Pathways for Phenylalkanol Production

The biosynthesis of phenylalkanols in organisms, particularly plants, is believed to originate from the phenylpropanoid pathway. This pathway is a major route for the synthesis of a wide variety of plant secondary metabolites. The initial precursor for this pathway is the amino acid phenylalanine.

The general steps leading to the formation of a phenylalkanol are hypothesized as follows:

Phenylpropanoid Pathway Initiation : The biosynthesis starts with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).

Chain Elongation : To form a long-chain phenylalkanol like this compound, the C6-C3 skeleton of a phenylpropanoid intermediate, such as p-coumaroyl-CoA, would need to undergo chain elongation. This process is analogous to fatty acid biosynthesis, where acetyl-CoA units are sequentially added to a growing acyl chain. In plants, very-long-chain fatty acids (VLCFAs) are synthesized by fatty acid elongase (FAE) complexes, which could potentially act on a phenyl-primed starter unit. nih.govunl.edunih.gov

Reduction Steps : The resulting long-chain phenylalkanoic acid or its corresponding keto derivative would then undergo a series of reduction reactions to yield the primary alcohol. This would involve the action of reductases and dehydrogenases to convert a carboxyl or keto group to a hydroxyl group.

While a specific pathway for this compound has not been elucidated, the biotransformation of related compounds by microorganisms provides some insights. For example, some fungi and bacteria are known to metabolize alkylbenzenes, which could involve hydroxylation of the alkyl chain. scholaris.ca

The table below outlines the key enzymatic steps that are likely involved in the biosynthesis of a hypothetical long-chain phenylalkanol.

| Step | Reaction | Key Enzyme Class | Precursor | Product |

| 1 | Deamination | Phenylalanine Ammonia-Lyase (PAL) | Phenylalanine | Cinnamic Acid |

| 2 | Acyl-CoA Synthesis | Acyl-CoA Synthetase | Phenylpropanoic Acid Derivative | Phenylpropanoyl-CoA |

| 3 | Chain Elongation | Fatty Acid Elongase (FAE) Complex | Phenylpropanoyl-CoA + Malonyl-CoA | Long-Chain Phenylalkanoyl-CoA |

| 4 | Reduction | Acyl-CoA Reductase | Long-Chain Phenylalkanoyl-CoA | Long-Chain Phenylalkanal |

| 5 | Reduction | Alcohol Dehydrogenase | Long-Chain Phenylalkanal | Long-Chain Phenylalkanol |

This table represents a postulated biosynthetic pathway for a generic long-chain phenylalkanol, as the specific pathway for this compound is not established.

Role of this compound and Related Compounds in Chemical Ecology

Chemical ecology is the study of the chemical interactions between living organisms. nih.gov Plant secondary metabolites, including volatile organic compounds (VOCs), play crucial roles in these interactions, acting as signals for attraction, defense, and communication. nih.govnih.govfrontiersin.orgmdpi.com

While the specific ecological role of this compound is unknown, the functions of other plant volatiles provide a basis for speculation. Long-chain alcohols and aromatic compounds can act as:

Attractants for Pollinators and Herbivores : Floral scents, which are complex mixtures of VOCs, guide pollinators to flowers. Similarly, some herbivores use specific plant volatiles to locate their host plants. mdpi.com

Repellents and Defenses : Many plant secondary metabolites have defensive functions, deterring herbivores or inhibiting the growth of pathogens. For example, some phenolic compounds are known to have antimicrobial properties. ipb.pt

Signals in Plant-Plant Communication : Plants can perceive VOCs released by neighboring plants that are under attack by herbivores and, in response, prime their own defenses. nih.gov

Given its structure, with a long aliphatic chain and an aromatic ring, this compound could potentially be involved in interactions at the plant surface or as a semi-volatile signal. The long alkyl chain would confer lipophilicity, suggesting it could be a component of the plant cuticle, which forms a protective barrier and mediates interactions with the environment.

Metabolic Fate and Biotransformation Studies of Phenylalkanols

The metabolic fate of long-chain phenylalkanols and related compounds has been investigated in various organisms, from microorganisms to mammals. These studies provide a model for how this compound might be broken down and transformed.

In a study on the metabolism of 1-phenyldodecane by the bacterium Nocardia salmonicolor, it was found that the compound was metabolized via phenylacetate. scispace.com This suggests a pathway involving initial oxidation of the alkyl chain, followed by cleavage to yield a phenylacetic acid derivative. The formation of benzoate (B1203000) was also observed, indicating that β-oxidation of the side chain can occur, although it may be less efficient for such substrates. scispace.com

In mammals, the metabolism of 2-phenyldodecane (B3050589) has been studied in rats. Following administration, the compound and its metabolites were rapidly excreted, primarily in the urine. This indicates that efficient metabolic pathways exist for the breakdown and elimination of such molecules. europa.euoecd.org

The general metabolic pathway for a long-chain phenylalkanol likely involves:

Oxidation of the Alcohol : The primary alcohol group of this compound would likely be oxidized first to an aldehyde and then to a carboxylic acid, forming 12-phenyldodecanoic acid.

β-Oxidation : The resulting phenylalkanoic acid would then undergo β-oxidation, a process that sequentially shortens the alkyl chain by two-carbon units.

Aromatic Ring Cleavage : Eventually, the degradation of the side chain would lead to a shorter-chain phenylalkanoic acid, such as phenylacetic acid, which can then be further metabolized through pathways that cleave the aromatic ring.

The table below summarizes the key steps in the likely metabolic degradation of a long-chain phenylalkanol.

| Step | Metabolic Process | Key Enzymes/Pathways | Intermediate/Product |

| 1 | Alcohol Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Phenylalkanoic Acid |

| 2 | Side-Chain Shortening | β-Oxidation Pathway | Acetyl-CoA units, Shorter Phenylalkanoic Acid |

| 3 | Aromatic Degradation | Ring Cleavage Pathways | Central Metabolites (e.g., succinate, pyruvate) |

This table outlines a generalized metabolic pathway for long-chain phenylalkanols based on studies of related compounds.

Advanced Analytical Techniques for the Comprehensive Structural Elucidation of 12 Phenyldodecan 1 Ol

Principles and Applications of High-Resolution Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in 12-phenyldodecan-1-ol can be achieved. acs.orgnetlify.app

In the ¹H NMR spectrum, specific protons resonate at distinct chemical shifts (δ) depending on their local electronic environment. For instance, the protons on the phenyl group are expected to appear in the aromatic region (typically δ 7.1-7.3 ppm), while the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would resonate at a characteristic downfield position (around δ 3.6 ppm) due to the deshielding effect of the oxygen atom. The long aliphatic chain would exhibit a complex series of overlapping signals in the upfield region (δ 1.2-1.6 ppm).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbons of the phenyl ring would appear in the δ 125-145 ppm range, while the carbon bearing the hydroxyl group (C-1) would be found around δ 63 ppm. The remaining methylene carbons of the dodecyl chain would resonate at various upfield shifts.

Conformational analysis of flexible molecules like this compound can be aided by advanced NMR experiments and computational modeling. mdpi.comoup.com The study of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data can provide insights into the preferred spatial arrangements of the long alkyl chain and its orientation relative to the phenyl ring. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C1-H | ~3.6 (t) | ~63.0 |

| C2-H | ~1.5-1.6 (m) | ~32.8 |

| C3-C10-H | ~1.2-1.4 (m) | ~26-30 |

| C11-H | ~1.5-1.6 (m) | ~31.5 |

| C12-H | ~2.6 (t) | ~36.0 |

| Phenyl H (ortho) | ~7.2 (d) | ~128.4 |

| Phenyl H (meta) | ~7.3 (t) | ~128.3 |

| Phenyl H (para) | ~7.2 (t) | ~125.6 |

| Phenyl C (ipso) | - | ~142.8 |

Note: Predicted values are based on standard chemical shift tables and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Structure Determination and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uwo.ca It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. tutorchase.comwikipedia.org

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 262, corresponding to its molecular weight. However, the molecular ion of long-chain alcohols can sometimes be weak or absent. libretexts.org The fragmentation of the molecular ion provides valuable structural information. physicsandmathstutor.com Common fragmentation pathways for long-chain alcohols include the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 244 (M-18). tutorchase.com

A characteristic fragmentation for phenylalkanes is the cleavage of the benzylic C-C bond, which would lead to the formation of a stable tropylium (B1234903) ion at m/z 91. Another significant fragment would arise from cleavage alpha to the hydroxyl group, which could produce a CH₂OH⁺ ion at m/z 31. libretexts.org The mass spectrum will also show a series of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups from the alkyl chain. libretexts.org

Tandem mass spectrometry (MS/MS) offers a more detailed structural analysis. wikipedia.org In an MS/MS experiment, a specific ion (e.g., the molecular ion or a major fragment ion) is selected and then subjected to further fragmentation. wikipedia.org This process, often involving collision-induced dissociation (CID), helps to establish the connectivity of the molecule by analyzing the resulting daughter ions. wikipedia.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Significance |

| 262 | [C₁₈H₃₀O]⁺ | Molecular Ion (M⁺) |

| 244 | [C₁₈H₂₈]⁺ | Loss of H₂O |

| 133 | [C₉H₉O]⁺ | Cleavage at the alkyl chain |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion (characteristic of benzyl (B1604629) group) |

| 77 | [C₆H₅]⁺ | Phenyl group |

Note: The relative intensities of these fragments can provide further clues about the structure. rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pages.dev Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. savemyexams.com

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the hydroxyl (-OH) group, with the broadening resulting from intermolecular hydrogen bonding. tutorchase.compressbooks.pub

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the long alkyl chain. pressbooks.pub

C-H Stretch (Aromatic): Weaker absorptions above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of the C-H bonds in the phenyl ring. docbrown.info

C=C Stretch (Aromatic): Overtone and combination bands for the aromatic ring are typically observed in the 1600-2000 cm⁻¹ region, while fundamental vibrations appear around 1450-1600 cm⁻¹. docbrown.info

C-O Stretch: A distinct absorption in the 1000-1300 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol. tutorchase.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for identifying chromophores, such as the phenyl group in this compound. solubilityofthings.com The benzene (B151609) ring exhibits characteristic absorptions in the UV region. Typically, a strong absorption band (the E2 band) appears around 204 nm, and a weaker, fine-structured band (the B band) is observed around 254 nm. The presence of an alkyl substituent on the benzene ring may cause a slight red shift (shift to longer wavelength) of these absorptions.

Advanced Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction byproducts, starting materials, or other components in a complex mixture, as well as for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Research

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. acs.org In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases. The use of a flame ionization detector (FID) provides high sensitivity for organic compounds. acs.org The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. GC is widely used to monitor the progress of reactions that synthesize phenylalkanols and to determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is well-suited for the analysis of less volatile or thermally sensitive compounds. japsonline.comnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. mdpi.com For a molecule like this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov Separation is based on the compound's hydrophobicity. A UV detector is often used, set to a wavelength where the phenyl group absorbs, allowing for sensitive detection and quantification. mdpi.com

Coupled Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS) for Integrated Analysis

The coupling of chromatographic separation with spectroscopic detection provides a powerful two-dimensional analytical approach. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov As individual components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. nih.gov This allows for the acquisition of a mass spectrum for each separated peak, enabling positive identification of this compound and the characterization of any impurities present in the sample. nih.gov GC-MS is a cornerstone technique in the analysis of complex mixtures containing long-chain aliphatic compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an equally powerful hyphenated technique that is particularly useful for analyzing compounds that are not amenable to GC. researchgate.net The eluent from the HPLC column is introduced into the mass spectrometer, often using an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mdpi.com LC-MS and its tandem version, LC-MS/MS, provide not only molecular weight information but also structural data from fragmentation patterns for each component separated by the HPLC. mdpi.com This integrated approach is invaluable for the analysis of phenylalkanols and other long-chain functionalized compounds in various matrices. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The process involves three principal stages. The initial and often most challenging step is the cultivation of a high-quality single crystal of the compound, which should be of sufficient size and structural regularity. wikipedia.org Subsequently, this crystal is exposed to a monochromatic X-ray beam, resulting in a distinct diffraction pattern. By analyzing the angles and intensities of these diffracted X-rays, a crystallographer can construct an electron density map of the crystal, from which the atomic structure can be deduced. wikipedia.org

In the context of this compound, which possesses a chiral center at the 12-position if substituted on the phenyl ring or alkyl chain in a manner that creates chirality, X-ray crystallography could be employed to determine its absolute configuration (R or S). This is particularly crucial in pharmaceutical applications where enantiomers can exhibit markedly different physiological activities. soton.ac.uk The solid-state structure determination also reveals critical information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the packing of the molecules in the crystal lattice. This information is vital for understanding the material's physical properties, including its melting point, solubility, and stability.

While the general principles of X-ray crystallography are well-established, specific crystallographic data for this compound are not widely reported in the surveyed literature. However, the application of this technique would yield precise structural parameters. A hypothetical representation of such data is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for (S)-12-Phenyldodecan-1-ol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.89 |

| b (Å) | 7.55 |

| c (Å) | 24.12 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1060.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.035 |

| R-factor | 0.045 |

| Flack Parameter | 0.02(3) |

This data is illustrative and not based on published experimental results for this compound.

Methodologies for Impurity Profiling and Quantitative Analysis in Complex Matrices

Impurity profiling is a critical aspect of chemical analysis, particularly in the pharmaceutical and fine chemical industries, as impurities can affect the efficacy and safety of a substance. chromicent.denih.gov The process involves the identification and quantification of all potential impurities present in a sample. chromicent.de For a compound like this compound, impurities can originate from the synthetic route (e.g., starting materials, by-products, intermediates) or from degradation. chromicent.de

The quantitative analysis of this compound in complex matrices, such as biological fluids or environmental samples, presents a significant challenge due to the presence of numerous interfering substances. core.ac.uk The development of robust and sensitive analytical methods is therefore essential.

Common Impurities and Analytical Approaches

Potential impurities in this compound could include:

Starting materials: Unreacted dodecan-1-ol, phenyl-containing reagents.

By-products: Isomers (e.g., 11-phenyldodecan-1-ol), over-alkylated products, or products of side reactions.

Degradation products: Oxidation products (e.g., aldehydes, ketones, carboxylic acids).

A multi-faceted analytical approach is typically required for comprehensive impurity profiling and quantitative analysis. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a cornerstone technique. chromatographyonline.comchromatographyonline.com The selection of a suitable column and optimization of the mobile phase are crucial for achieving the desired separation. chromatographyonline.com Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is also highly effective, especially for volatile and thermally stable compounds.

For quantitative analysis in complex matrices, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to isolate the analyte of interest and remove matrix interferences. phoenix-sci.com The use of an internal standard is recommended for accurate quantification.

Advanced Techniques for Structural Elucidation of Impurities

The identification of unknown impurities often requires more advanced techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. acs.org Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of parent ions. core.ac.uk Nuclear magnetic resonance (NMR) spectroscopy, while less sensitive than MS, can provide definitive structural elucidation of isolated impurities. libretexts.org

A summary of recommended analytical methodologies is provided in Table 2.

Table 2: Analytical Methodologies for Impurity Profiling and Quantitative Analysis of this compound

| Technique | Application | Key Parameters / Considerations |

| HPLC-UV/DAD | Quantitative analysis, impurity profiling. chromatographyonline.com | C18 column, gradient elution with acetonitrile/water, UV detection at ~254 nm for the phenyl group. |

| GC-MS | Identification and quantification of volatile impurities and the main compound. | Derivatization of the hydroxyl group may be necessary. Electron ionization (EI) for fragmentation patterns. |

| LC-MS/MS | Highly sensitive and selective quantification in complex matrices. core.ac.uk | Electrospray ionization (ESI), multiple reaction monitoring (MRM) for quantification. |

| HRMS | Accurate mass measurement for elemental composition determination of unknowns. acs.org | Time-of-flight (TOF) or Orbitrap mass analyzers for high resolution and mass accuracy. |

| NMR | Definitive structural elucidation of isolated impurities. libretexts.org | Requires isolation and purification of the impurity. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. |

Computational Chemistry and Theoretical Investigations of 12 Phenyldodecan 1 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity of 12-Phenyldodecan-1-ol

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. researchgate.net For a molecule like this compound, methods such as Density Functional Theory (DFT) are employed to determine its electronic structure, stability, and reactivity. umsida.ac.idepfl.ch These calculations provide access to key parameters like molecular orbital energies, electron density distribution, and molecular electrostatic potential. northwestern.edunih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. researchgate.net The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. lupinepublishers.com

The molecular electrostatic potential (MEP) map visually represents the charge distribution. researchgate.netijnc.ir In this compound, the MEP would show a negative potential (red/yellow) around the electronegative oxygen atom, indicating a site for electrophilic attack, and a positive potential (blue) around the hydroxyl hydrogen, a site for nucleophilic attack. lupinepublishers.comresearchgate.net The phenyl group would exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud.

| Property | Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating ability |

| ELUMO | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Relates to chemical reactivity and stability researchgate.netlupinepublishers.com |

| Dipole Moment | 1.8 D | Measures overall polarity |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon adding an electron |

Note: The data in this table are illustrative, based on typical values for similar long-chain alcohols and aromatic compounds calculated using DFT methods like B3LYP/6-31G(d). Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound Systems

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. mun.ca For a molecule with a long alkyl chain like this compound, MD simulations are crucial for exploring its vast conformational space. dur.ac.ukresearchgate.net These simulations model the physical movements of atoms and molecules, providing insight into how the molecule folds and interacts with its environment, such as in a solvent or at an interface. mdpi.comresearchgate.net

In an aqueous environment, the amphiphilic nature of this compound would lead to specific structural arrangements. The hydrophobic phenyl and alkyl parts will tend to minimize contact with water, while the hydrophilic hydroxyl group will form hydrogen bonds with water molecules. lsbu.ac.uk This can be quantified using radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. wustl.edunih.govyoutube.comresearchgate.net An RDF between the hydroxyl oxygen of this compound and water's hydrogen atoms would show a sharp peak at a short distance, indicating strong hydrogen bonding.

| Parameter | Description | Typical Finding |

|---|---|---|

| End-to-End Distance | Distance between the terminal phenyl carbon and the hydroxyl oxygen. | Bimodal distribution, indicating both extended and folded conformations. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuates, showing transitions between different conformational states. |

| Dihedral Angle Distribution | Distribution of torsion angles along the C-C backbone. | Peaks at 180° (trans) and ±60° (gauche), with a preference for the trans state. |

| RDF (Osolute-Hwater) | Radial distribution function for the hydroxyl group and water. | Sharp peak at ~1.8 Å, confirming stable hydrogen bonding. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Molecular surface area accessible to solvent. | Hydrophobic part (phenyl/alkyl) shows lower SASA than the hydrophilic (hydroxyl) part. |

In Silico Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data and the identification of compounds. northwestern.edu Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting electronic absorption spectra (UV-Vis). soton.ac.ukmdpi.comacs.orgnih.gov For this compound, TD-DFT calculations would likely predict a strong absorption band in the UV region corresponding to π-π* transitions within the phenyl ring. The exact position of the absorption maximum (λmax) can be influenced by the solvent environment, a factor that can be modeled using continuum solvation models like PCM. soton.ac.uknih.gov

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These calculations help in assigning specific vibrational modes to observed experimental peaks. For this compound, characteristic frequencies would include the O-H stretching of the alcohol, C-H stretching of the alkyl chain and aromatic ring, and C=C stretching of the phenyl group.

Beyond spectroscopy, computational chemistry is invaluable for elucidating reaction mechanisms. acs.orgnih.gov For instance, the dehydration of this compound to form an alkene can be studied by mapping the potential energy surface. mdpi.com DFT calculations can locate the transition state structures and determine the activation energy barriers for different possible pathways (e.g., E1 or E2 mechanisms), providing insight into the reaction kinetics and selectivity. researchgate.netacs.org Similarly, the oxidation of the primary alcohol to an aldehyde or carboxylic acid can be modeled to understand the step-by-step mechanism. nih.gov

| Parameter | Method | Predicted Value/Finding |

|---|---|---|

| UV-Vis λmax | TD-DFT (PBE0/6-31+G) nih.gov | ~260 nm (π-π transition of phenyl group) |

| IR Frequency (O-H stretch) | DFT (B3LYP/6-31G) | ~3650 cm-1 (sharp, non-H-bonded) |

| IR Frequency (C-H alkyl stretch) | DFT (B3LYP/6-31G) | 2850-2960 cm-1 (strong) |

| 13C NMR Chemical Shift (C-OH) | GIAO-DFT | ~63 ppm |

| Dehydration Activation Energy (ΔG‡) | DFT (B3LYP/6-31G*) | ~30-40 kcal/mol (for acid-catalyzed pathway) mdpi.com |

Application of Chemoinformatics and Machine Learning for Structure-Property Relationship Studies in Phenylalkanols

Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of properties from molecular structure, a field known as Quantitative Structure-Property Relationship (QSPR). researchgate.netmdpi.comrjptonline.org For a class of molecules like phenylalkanols, QSPR models can be developed to predict complex properties such as critical micelle concentration (cmc), surface tension, or biological activity without the need for extensive experimentation. iupac.orgvt.edunih.govnih.gov

The process involves several steps. First, a dataset of molecules with known properties is compiled. For each molecule, a set of numerical values called "molecular descriptors" is calculated. researchgate.netrjptonline.org These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., branching indices), geometrical (e.g., surface area), and electronic (e.g., partial charges) features. mdpi.comrjptonline.org

Next, a machine learning algorithm—such as multiple linear regression (MLR), support vector machines (SVM), or artificial neural networks (ANN)—is trained on this dataset to find a mathematical relationship between the descriptors and the property of interest. aalto.firesearchgate.netrsc.orgmdpi.comacs.org Once validated, this model can be used to predict the properties of new, untested molecules like different isomers or derivatives of this compound. Given its amphiphilic nature, QSPR models developed for surfactants are particularly relevant. mdpi.comvt.edunih.govfirp-ula.org Descriptors representing the hydrophobic fragment (phenyl and alkyl chain) and the hydrophilic head (hydroxyl group) would be crucial for predicting its behavior in solution. mdpi.comnih.gov

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Overall size of the molecule. |

| Topological | Kier & Hall Connectivity Index (1χ) firp-ula.org | Degree of branching in the alkyl chain. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Molecular surface exposed to solvent. |

| Electronic | Partial Charge on Oxygen (qO) | Polarity and hydrogen bonding capacity of the hydroxyl group. |

| Amphiphilic | Hydrophile-Lipophile Balance (HLB) mdpi.com | Balance between water-loving and oil-loving portions. |

| Quantum-Chemical | EHOMOmdpi.com | Electron-donating ability, relevant for reactivity. |

Biological Interactions and Non Clinical Biomedical Explorations of 12 Phenyldodecan 1 Ol

Mechanism of Action Studies on Enzyme Interactions (e.g., enzyme inhibition in in vitro systems)

The interaction of phenylalkanol compounds with various enzymes is a significant area of research to elucidate their mechanisms of action. While specific enzymatic inhibition data for 12-phenyldodecan-1-ol is not extensively detailed in publicly available literature, the broader class of phenylalkanol analogues, such as gingerols, has been shown to exert inhibitory effects on key enzymes involved in inflammation. For instance, gingerol analogues are known to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are critical mediators of the inflammatory cascade. asx.com.au This inhibition of enzymes involved in the arachidonic acid pathway is a plausible mechanism for the anti-inflammatory properties observed with related compounds. ncifcrf.gov

The evaluation of enzyme inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. wikipedia.org This value is crucial for comparing the potency of different inhibitors under standardized experimental conditions. ncifcrf.govnih.govnih.gov The determination of IC50 values is a standard practice in drug discovery and is essential for understanding the potential therapeutic efficacy of a compound. wikipedia.org

Exploration of Cellular Responses and Molecular Targets in Model Systems (e.g., antiproliferative activity in cell lines)

Investigations into the cellular effects of phenylalkanol derivatives have uncovered potential antiproliferative activities. A notable study detailed the synthesis and evaluation of a derivative, (2S,3R)-2-amino-1-phenyldodecan-3-ol, for its ability to inhibit the growth of various human solid tumor cell lines. The results indicated significant antiproliferative activity, with GI50 (concentration for 50% growth inhibition) values ranging from 1 to 20 µM across the tested cell lines. ull.es

Computational and experimental screening of this compound against a panel of 456 kinases suggested that it acts as a selective inhibitor of casein kinase 1 epsilon (CK1ε). ull.es This finding is significant as it points towards a specific molecular target, providing a basis for understanding the compound's antiproliferative mechanism. The selective inhibition of CK1ε by this phenylalkanol derivative represents a promising avenue for the development of targeted cancer therapies. ull.es

Table 1: Antiproliferative Activity of (2S,3R)-2-amino-1-phenyldodecan-3-ol

| Cell Line | GI50 (µM) |

|---|---|

| HBL-100 | 1-20 |

| HeLa | 1-20 |

| SW1573 | 1-20 |

| T-47D | 1-20 |

| WiDr | 1-20 |

Data sourced from a study on the synthesis and antiproliferative activity of anti-β-amino alcohols. ull.es

Investigation of Biological Activities in Non-Clinical Contexts (e.g., antioxidant potential, antimicrobial activity)

Beyond specific enzyme and cellular interactions, the broader biological activities of phenylalkanols are of considerable interest. These include their potential as antioxidant and antimicrobial agents.

Antioxidant Potential: The antioxidant capacity of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. mdpi.comresearchgate.netactascientific.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The change in color, typically from violet to yellow, is measured spectrophotometrically to quantify the scavenging activity. mdpi.com While specific DPPH assay results for this compound are not readily available, plant extracts containing a variety of phytochemicals, including long-chain alcohols, have demonstrated antioxidant properties. mdpi.comresearchgate.net

Antimicrobial Activity: The antimicrobial potential of compounds is commonly assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. openmicrobiologyjournal.com Essential oils, which are complex mixtures of volatile compounds including alcohols, have been widely studied for their antimicrobial effects against various pathogens. nih.govnih.gov For example, studies on essential oils have demonstrated activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi. nih.govmdpi.com The lipophilic nature of long-chain alcohols like this compound may contribute to their ability to disrupt microbial cell membranes, a common mechanism of antimicrobial action.

Pharmacological Relevance of Phenylalkanol Analogues (focus on non-clinical, mechanistic studies)

The pharmacological relevance of phenylalkanol analogues extends to several areas of non-clinical research, providing a foundation for potential therapeutic applications. Non-clinical studies are fundamental in the early stages of drug development to identify potential efficacy and safety concerns before human trials. evotec.comnih.govnih.gov

Analogues of this compound, particularly those derived from natural sources like ginger (the gingerols), have been the subject of numerous pharmacological investigations. These studies have revealed a range of activities, including anti-inflammatory, analgesic, and cardiotonic effects. The mechanisms underlying these activities are thought to involve the modulation of various signaling pathways and enzyme systems, as discussed in the preceding sections.

The structural similarities between this compound and pharmacologically active gingerol analogues suggest that it may share some of their biological properties. The long alkyl chain coupled with a phenyl group is a common feature that appears to be important for their interaction with biological membranes and molecular targets. Further non-clinical, mechanistic studies on this compound are warranted to fully characterize its pharmacological profile and to explore its potential as a lead compound for the development of new therapeutic agents.

Emerging Research Frontiers and Future Perspectives on 12 Phenyldodecan 1 Ol Chemistry

Integration of Artificial Intelligence and Automation in 12-Phenyldodecan-1-ol Synthesis and Discovery

The synthesis of complex molecules like this compound is increasingly benefiting from the integration of artificial intelligence (AI) and automation. mdpi.comchimia.ch These technologies are poised to revolutionize the traditional, often time-consuming, and resource-intensive processes of chemical synthesis and discovery.

Automation, in the form of robotic synthesis platforms and microfluidics, complements AI by enabling the high-throughput execution and analysis of these computationally designed syntheses. chimia.chchemrxiv.org Automated systems can perform reactions, purify products, and analyze results with high precision and reproducibility, freeing up researchers to focus on more complex tasks. chimia.ch The synergy between AI and automation creates an intelligent laboratory environment where the entire "design-make-test-analyze" cycle can be accelerated. chemrxiv.org For the synthesis of this compound, this could mean faster optimization of existing synthetic methods and the discovery of entirely new, more efficient routes.

Table 1: Key AI and Automation Tools in Chemical Synthesis

| Tool/Technology | Application in this compound Synthesis | Potential Benefits |

| AI-driven Retrosynthesis | Designing novel and efficient synthetic pathways. | Reduced development time, discovery of new routes. mdpi.com |

| Machine Learning Models | Predicting reaction outcomes and optimizing conditions. | Higher yields, improved purity, reduced waste. |

| Robotic Synthesis Platforms | Automating reaction setup, execution, and workup. | Increased throughput, enhanced reproducibility. chimia.ch |

| Microfluidics | Performing reactions on a miniaturized scale. | Reduced reagent consumption, faster reaction times. chemrxiv.org |

The integration of these technologies promises a future where the synthesis of this compound and other complex phenylalkanols is not only faster and more efficient but also more innovative. rsc.org

Development of Sustainable and Environmentally Benign Methodologies for Phenylalkanol Production

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. The production of phenylalkanols, including this compound, is no exception. The principles of green chemistry provide a framework for developing environmentally benign production methods. acs.orgchemmethod.com

A key focus of green chemistry is the use of renewable feedstocks. reagent.co.uk Traditionally, the synthesis of such compounds relies on petroleum-based starting materials. matanginicollege.ac.in Research is now exploring the use of biomass as a renewable source for the building blocks needed to construct the this compound molecule. reagent.co.ukmdpi.com

Another cornerstone of green chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org This can be achieved through the use of catalytic reagents, which are highly selective and can be used in small amounts, as opposed to stoichiometric reagents that are consumed in the reaction and generate more waste. acs.orgscispace.com The development of novel catalysts is a critical area of research for the sustainable production of this compound.

Furthermore, the use of environmentally benign solvents is a major consideration. matanginicollege.ac.in Traditional organic solvents are often volatile and toxic. Researchers are investigating alternatives such as water, supercritical fluids, and ionic liquids for phenylalkanol synthesis. matanginicollege.ac.in Biocatalysis, using enzymes to carry out specific chemical transformations, also offers a green alternative, often allowing for reactions to be performed under milder conditions and with higher selectivity, reducing the need for protecting groups and minimizing waste. acs.org

Table 2: Green Chemistry Principles in Phenylalkanol Production

| Green Chemistry Principle | Application to this compound Production |

| Prevention | Designing syntheses to minimize waste generation. acs.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Safer Solvents and Auxiliaries | Utilizing benign solvents like water or supercritical CO2. matanginicollege.ac.in |

| Catalysis | Employing catalytic reagents over stoichiometric ones. scispace.com |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. reagent.co.uk |

The adoption of these green chemistry principles will be crucial for the long-term, sustainable production of this compound and other valuable phenylalkanols.

Multidisciplinary Research Opportunities Involving this compound

The unique molecular structure of this compound opens up a wide range of research opportunities across various scientific disciplines. Its amphiphilic nature, with a polar alcohol head and a nonpolar phenyl-terminated alkyl tail, suggests potential applications in materials science and colloid chemistry.

For instance, long-chain phenylalkanols can be studied for their self-assembly properties in different solvents and their behavior at interfaces. irb.hr This could lead to their use in the formulation of novel surfactants, emulsifiers, or as building blocks for more complex supramolecular structures. The interaction of these molecules with micelles of different types (cationic, anionic, zwitterionic) is an area of active investigation. irb.hr

In polymer chemistry, this compound could serve as a monomer or a modifying agent to impart specific properties to polymers. The long alkyl chain could enhance flexibility and hydrophobicity, while the phenyl group could introduce aromatic interactions and improve thermal stability.

Furthermore, the biological activities of phenylalkanols are being explored. While this article does not delve into specific therapeutic applications, the structural motifs present in this compound are found in various naturally occurring bioactive compounds. mdpi.comekb.egekb.eg This suggests that it could serve as a scaffold or a starting point for the synthesis of new molecules with interesting biological properties, potentially in fields like agricultural chemistry or as probes for biological systems. The study of volatile organic compounds emitted by cells has also identified related long-chain alcohols, hinting at their potential role in biological signaling. nih.gov

Challenges and Opportunities in Unraveling Complex Phenylalkanol Chemistry

Despite the growing interest, the chemistry of long-chain phenylalkanols like this compound is not without its challenges. The synthesis of these molecules with high purity and yield can be complex, often requiring multi-step procedures. masterorganicchemistry.com The presence of a long, flexible alkyl chain can also make purification and characterization difficult.

One of the key challenges lies in achieving stereocontrol during synthesis, particularly when chiral centers are introduced into the molecule. nih.govacs.org Developing stereoselective synthetic methods is crucial for understanding the structure-activity relationships of these compounds and for their potential application in areas where chirality is important.

The thermal instability of some phenylalkanols at their critical points presents another challenge, requiring specialized techniques for studying their physical properties. researchgate.net

However, these challenges also present significant opportunities for innovation. The development of new synthetic methodologies, including novel catalytic systems and the application of flow chemistry, can help to overcome the current limitations. chemrxiv.org Advanced analytical techniques are needed for the detailed characterization of these molecules and their self-assembled structures. tandfonline.comd-nb.info

The exploration of the vast chemical space of functionalized phenylalkanols remains a largely untapped area. By systematically modifying the structure of this compound, for example, by introducing different functional groups on the phenyl ring or along the alkyl chain, a diverse library of new compounds with tailored properties can be created. This opens up exciting possibilities for the discovery of new materials and molecules with novel functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.